

"5-(Morpholin-4-yl)pentanoic acid" hydrochloride salt properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Morpholin-4-yl)pentanoic acid

Cat. No.: B3004212

[Get Quote](#)

Technical Guide: 5-(Morpholin-4-yl)pentanoic Acid Hydrochloride

Abstract

This technical guide provides a detailed overview of the hydrochloride salt of **5-(Morpholin-4-yl)pentanoic acid**, a chemical intermediate with applications in synthetic chemistry. The document compiles available physicochemical properties, outlines a representative synthetic protocol, and presents a visual workflow of the synthesis. Notably, while the morpholine moiety is a common scaffold in biologically active molecules, there is no publicly available data on the specific biological activity or mechanism of action for **5-(Morpholin-4-yl)pentanoic acid** hydrochloride itself. It is primarily recognized as a building block for the synthesis of more complex compounds.

Physicochemical Properties

The hydrochloride salt of **5-(Morpholin-4-yl)pentanoic acid** is a stable, solid compound. Its known properties, sourced from chemical supplier databases, are summarized below. Critical experimental data such as melting point, solubility, and pKa are not consistently reported in publicly accessible literature and would require experimental determination.

Property	Value	Citation(s)
CAS Number	80667-39-6	[1] [2]
Molecular Formula	C ₉ H ₁₇ NO ₃ · HCl	[1] [2]
Molecular Weight	223.70 g/mol	[1] [2]
IUPAC Name	5-(morpholin-4-yl)pentanoic acid;hydrochloride	
Physical Form	Powder or crystals	
Canonical SMILES	C1COCCN1CCCCC(=O)O.Cl	[1]
InChI Key	YFBYDWZNQOGIMZ-UHFFFAOYSA-N	

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for **5-(Morpholin-4-yl)pentanoic acid** hydrochloride are not detailed in the literature, a plausible and standard method involves the nucleophilic substitution (alkylation) of morpholine with a 5-halopentanoic acid, followed by conversion to the hydrochloride salt. The following section details a representative experimental protocol based on this established chemical transformation.

Representative Experimental Protocol: Synthesis via Alkylation

Objective: To synthesize **5-(Morpholin-4-yl)pentanoic acid** via the alkylation of morpholine with 5-chloropentanoic acid, followed by hydrochloride salt formation.

Materials:

- Morpholine
- 5-Chloropentanoic acid
- Potassium carbonate (K₂CO₃)

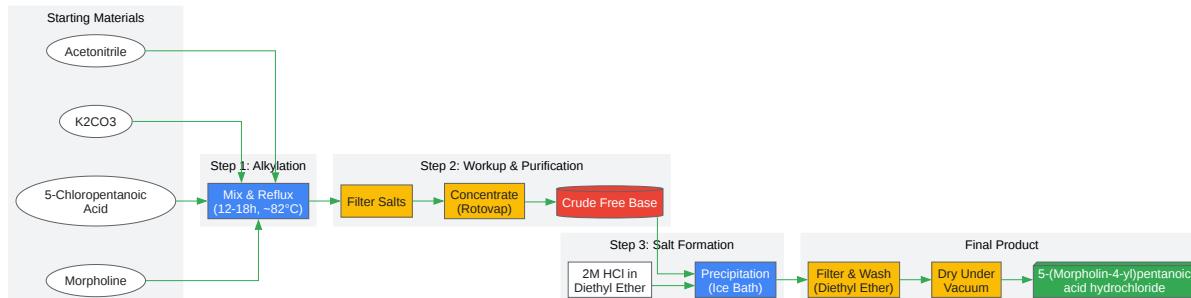
- Acetonitrile (CH_3CN)
- Hydrochloric acid (HCl), 2M in diethyl ether
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Deionized water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloropentanoic acid (1 equivalent) in acetonitrile (100 mL).
- Addition of Reagents: Add potassium carbonate (2.5 equivalents) to the solution, followed by the dropwise addition of morpholine (1.2 equivalents). The potassium carbonate acts as a base to neutralize the HCl formed during the reaction and the carboxylic acid proton.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Purification of Free Base: Redissolve the resulting crude oil in deionized water and wash with diethyl ether to remove any unreacted starting material. The desired product, being zwitterionic, will remain in the aqueous layer. The purification of the free base can be challenging; often the crude product is carried directly to the salt formation step.
- Hydrochloride Salt Formation: Cool the purified aqueous solution (or the crude oil redissolved in a minimal amount of a suitable alcohol like isopropanol) in an ice bath. Slowly

add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

- Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **5-(Morpholin-4-yl)pentanoic acid** hydrochloride as a solid.


Biological Activity and Mechanism of Action

Extensive literature searches did not yield any specific data on the biological activity, pharmacological properties, or mechanism of action for **5-(Morpholin-4-yl)pentanoic acid** hydrochloride. The compound is referenced in chemical patents and literature as a synthetic intermediate or a structural fragment of larger, pharmacologically active molecules.

For example, amide derivatives of **5-(morpholin-4-yl)pentanoic acid** have been investigated as potent and selective $\alpha 7$ nicotinic acetylcholine receptor (nAChR) agonists. However, the activity is associated with the final, larger molecule, not this specific acidic precursor. Therefore, no signaling pathway can be attributed to **5-(Morpholin-4-yl)pentanoic acid** hydrochloride itself.

Visualizations

As no biological signaling pathway is associated with this compound, the following diagram illustrates the logical workflow for the representative synthesis protocol described in Section 2.1.

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of **5-(Morpholin-4-yl)pentanoic acid HCl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. WO2019202396A1 - Compositions infused with nicotine compounds and methods of use thereof - Google Patents [patents.google.com]

- To cite this document: BenchChem. ["5-(Morpholin-4-yl)pentanoic acid" hydrochloride salt properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3004212#5-morpholin-4-yl-pentanoic-acid-hydrochloride-salt-properties\]](https://www.benchchem.com/product/b3004212#5-morpholin-4-yl-pentanoic-acid-hydrochloride-salt-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com